molecular formula C10H18O2 B14243780 2-Methyl-1,6-dioxaspiro[4.6]undecane CAS No. 403484-38-8

2-Methyl-1,6-dioxaspiro[4.6]undecane

Cat. No.: B14243780
CAS No.: 403484-38-8
M. Wt: 170.25 g/mol
InChI Key: YILUKMLDFHZZIN-UHFFFAOYSA-N
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Description

2-Methyl-1,6-dioxaspiro[46]undecane is a spiroketal compound characterized by its unique bicyclic structure, which includes a spiro linkage between a six-membered dioxane ring and a six-membered carbocyclic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,6-dioxaspiro[4.6]undecane typically involves the formation of the spiro linkage through a series of cyclization reactions. One common method includes the reaction of a diol with a ketone under acidic conditions to form the spiroketal structure. The reaction conditions often involve the use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1,6-dioxaspiro[4.6]undecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the spiroketal to its corresponding alcohols.

    Substitution: The spiroketal can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the spiro ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2-Methyl-1,6-dioxaspiro[4.6]undecane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1,6-dioxaspiro[4.6]undecane involves its interaction with molecular targets through its spiroketal structure. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, depending on the specific target and the context of the interaction .

Comparison with Similar Compounds

    1,6-Dioxaspiro[4.5]decane: Another spiroketal with a similar structure but a different ring size.

    1,7-Dioxaspiro[5.5]undecane: A spiroketal with a larger ring system, often used in similar applications.

    1,3-Dioxane-1,3-dithiane spiranes: Compounds with both oxygen and sulfur atoms in the spiro ring, exhibiting different chemical properties.

Uniqueness: 2-Methyl-1,6-dioxaspiro[4.6]undecane is unique due to its specific ring size and the presence of a methyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying the effects of structural variations on chemical and biological activity .

Properties

CAS No.

403484-38-8

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

2-methyl-1,11-dioxaspiro[4.6]undecane

InChI

InChI=1S/C10H18O2/c1-9-5-7-10(12-9)6-3-2-4-8-11-10/h9H,2-8H2,1H3

InChI Key

YILUKMLDFHZZIN-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(O1)CCCCCO2

Origin of Product

United States

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